molecular formula C14H14N6O5 B5761398 MFCD01463106

MFCD01463106

Cat. No.: B5761398
M. Wt: 346.30 g/mol
InChI Key: VZHDTVBHJGDOTL-GIDUJCDVSA-N
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Description

The compound identified as “MFCD01463106” is a chemical substance with unique properties and applications. It is important to understand its structure, synthesis, and reactivity to fully appreciate its potential in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD01463106” involves specific chemical reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Generally, the preparation involves a series of steps including the formation of intermediate compounds, followed by purification processes such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using optimized reaction conditions to ensure consistency and efficiency. This often involves the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

“MFCD01463106” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of “this compound” are typically carried out under specific conditions to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the specific reagents and conditions used. For instance, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

“MFCD01463106” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.

    Industry: “this compound” is utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which “MFCD01463106” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biomolecules, ultimately affecting cellular processes. The exact mechanism may vary depending on the context in which the compound is used, such as in a chemical reaction or a biological system.

Properties

IUPAC Name

4-[(E)-[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoylhydrazinylidene]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O5/c1-7(16-10-12(22)17-14(25)20-18-10)11(21)19-15-6-8-2-4-9(5-3-8)13(23)24/h2-7H,1H3,(H,16,18)(H,19,21)(H,23,24)(H2,17,20,22,25)/b15-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHDTVBHJGDOTL-GIDUJCDVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=CC=C(C=C1)C(=O)O)NC2=NNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=C(C=C1)C(=O)O)NC2=NNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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